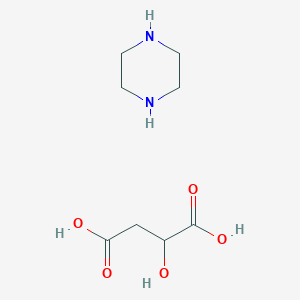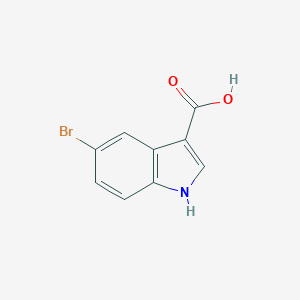
Chromium(III) hexafluoroacetylacetonate
Übersicht
Beschreibung
Chromium(III) hexafluoroacetylacetonate is a compound with the molecular formula C15H6CrF18O6 . It is used in various chemical, industrial, and manufacturing applications .
Molecular Structure Analysis
The molecular structure of this compound consists of chromium; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one . The exact mass is 675.928200 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 676.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 24, and a rotatable bond count of 3 . Its topological polar surface area is 112 Ų, and it has a heavy atom count of 40 .Wissenschaftliche Forschungsanwendungen
Environmental Remediation:
- Chromium, particularly in its hexavalent form, is a significant environmental pollutant, and bioremediation technologies have been explored to remediate Cr-contaminated areas. Chromium(III) plays a role in these remediation processes (Zayed & Terry, 2003).
- Adsorption methods, including the use of activated carbons and low-cost adsorbents, have been studied for the removal of hexavalent chromium from water, involving a reduction to the less harmful trivalent form (Mohan & Pittman, 2006).
Analytical Chemistry Applications:
- Chromium(III) hexafluoroacetylacetonate has been used in gas chromatographic determinations of trace amounts of chromium, showcasing its utility in analytical chemistry for sensitive detection and quantification (Yeh & Ke, 1973).
Toxicology and Health Effects:
- Understanding the toxicity mechanisms of various chromium compounds, including the differences between hexavalent and trivalent chromium, is crucial. Trivalent chromium compounds, like this compound, are generally less toxic compared to their hexavalent counterparts (DesMarais & Costa, 2019).
- The interaction of chromium compounds with microorganisms and plants is also a key area of study. Trivalent chromium compounds have been considered in the context of bioremediation and their interactions with the biological systems (Cervantes et al., 2001).
Other Applications:
- This compound has been explored in the selective oxidation of sulfides to sulfoxides, highlighting its role in chemical catalysis (Supale & Gokavi, 2008).
- It has also been used in non-aqueous redox flow batteries, demonstrating its potential in energy storage technologies (Liu et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPDQBCGOIWGE-JVUUZWNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



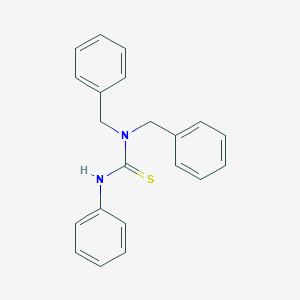

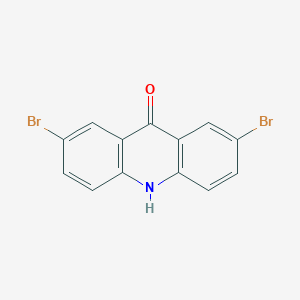
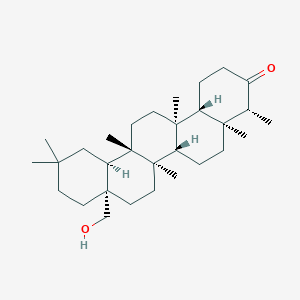
![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)
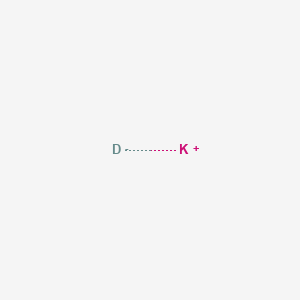

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
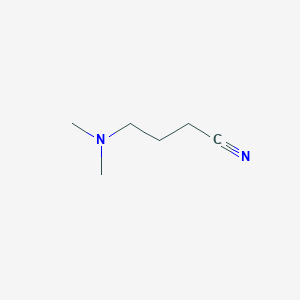

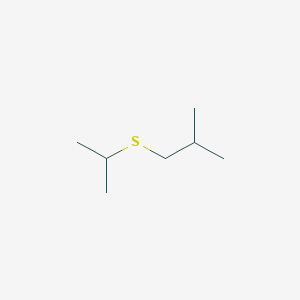
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
